3,4-Dibromobicyclo[3.2.1]oct-2-ene

Catalog No.
S12907944
CAS No.
61692-17-9
M.F
C8H10Br2
M. Wt
265.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dibromobicyclo[3.2.1]oct-2-ene

CAS Number

61692-17-9

Product Name

3,4-Dibromobicyclo[3.2.1]oct-2-ene

IUPAC Name

3,4-dibromobicyclo[3.2.1]oct-2-ene

Molecular Formula

C8H10Br2

Molecular Weight

265.97 g/mol

InChI

InChI=1S/C8H10Br2/c9-7-4-5-1-2-6(3-5)8(7)10/h4-6,8H,1-3H2

InChI Key

JZZNKURWGORCEM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C=C(C2Br)Br

3,4-Dibromobicyclo[3.2.1]oct-2-ene is a bicyclic organic compound characterized by its unique structural framework consisting of two fused cycloalkene rings. It contains two bromine atoms located at the 3 and 4 positions of the bicyclic system, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry. The molecular formula for this compound is C8H10Br2, indicating the presence of two bromine atoms alongside carbon and hydrogen.

Due to the presence of bromine substituents, which can be replaced or removed under appropriate conditions:

  • Substitution Reactions: The bromine atoms can be substituted with different functional groups using nucleophiles such as sodium hydroxide or potassium tert-butoxide under basic conditions.
  • Oxidation Reactions: The compound can be oxidized to introduce oxygen-containing functional groups, typically using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction Reactions: Reduction can involve the removal of bromine atoms or the reduction of double bonds, often utilizing reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

The specific pathways and products formed depend on the reagents and conditions applied during these reactions .

The synthesis of 3,4-dibromobicyclo[3.2.1]oct-2-ene typically involves the bromination of bicyclo[3.2.1]oct-2-ene using brominating agents under controlled conditions to ensure selective addition at the desired positions:

  • Bromination: The bicyclo[3.2.1]oct-2-ene is treated with bromine in a solvent such as carbon tetrachloride or dichloromethane.
  • Reaction Conditions: The reaction is generally carried out at low temperatures to minimize side reactions and ensure high selectivity for the dibrominated product.
  • Purification: The resulting product can be purified through techniques such as recrystallization or chromatography .

3,4-Dibromobicyclo[3.2.1]oct-2-ene serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules and pharmaceuticals. Its unique structure allows for further functionalization, making it a useful building block in medicinal chemistry and materials science .

Studies on interaction mechanisms involving 3,4-dibromobicyclo[3.2.1]oct-2-ene have shown that it can engage in various chemical interactions typical of halogenated compounds:

  • Enzyme Binding: The compound may bind to specific enzymes or receptors, potentially altering their activity.
  • Chemical Reactivity: Its reactivity allows it to participate in electrophilic addition reactions and nucleophilic substitutions, which are critical for synthesizing other biologically active compounds .

Several compounds share structural similarities with 3,4-dibromobicyclo[3.2.1]oct-2-ene, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
3,4-Dichlorobicyclo[3.2.1]oct-2-eneChlorine instead of bromineMore stable due to less steric hindrance
Bicyclo[3.2.1]octan-3-oneKetone functional groupPotentially more reactive due to carbonyl
4-Bromobicyclo[3.2.1]oct-2-eneBromine at position 4Different reactivity patterns
Bicyclo[5.3.0]decaneLarger bicyclic structureDifferent ring strain and reactivity

The uniqueness of 3,4-dibromobicyclo[3.2.1]oct-2-ene lies in its specific arrangement of bromine substituents and its ability to undergo diverse chemical transformations that are not as readily available in similar compounds .

XLogP3

3.2

Exact Mass

265.91288 g/mol

Monoisotopic Mass

263.91493 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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